Cas no 96405-62-8 (Goniotriol)

Goniotriol structure
Goniotriol structure
Nom du produit:Goniotriol
Numéro CAS:96405-62-8
Le MF:C13H14O5
Mégawatts:250.247264385223
CID:807237
PubChem ID:125950

Goniotriol Propriétés chimiques et physiques

Nom et identifiant

    • D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • Goniotriol
    • (+)-Goniotriol
    • (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
    • [ "" ]
    • (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
    • FS-9403
    • CS-0024536
    • 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
    • HY-N3969
    • 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
    • CHEMBL482598
    • DTXSID501317251
    • 96405-62-8
    • AKOS040762825
    • D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
    • (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
    • DA-53675
    • Piscine à noyau: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
    • La clé Inchi: AWCDBKHWVKLXEE-WKSBVSIWSA-N
    • Sourire: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O

Propriétés calculées

  • Qualité précise: 250.08412354g/mol
  • Masse isotopique unique: 250.08412354g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 3
  • Complexité: 321
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.4
  • Surface topologique des pôles: 87Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.4±0.1 g/cm3
  • Point d'ébullition: 554.8±50.0 °C at 760 mmHg
  • Point d'éclair: 218.0±23.6 °C
  • Indice de réfraction: 1.63
  • Le PSA: 86.99000
  • Le LogP: -0.07660
  • Pression de vapeur: 0.0±1.6 mmHg at 25°C

Goniotriol Informations de sécurité

Goniotriol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
G766773-5mg
Goniotriol
96405-62-8
5mg
$1866.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G93260-5mg
Goniotriol
96405-62-8 ,HPLC≥98%
5mg
¥4640.0 2023-09-07
A2B Chem LLC
AI65279-5mg
Goniotriol
96405-62-8 98.0%
5mg
$577.00 2024-07-18
TRC
G766773-1mg
Goniotriol
96405-62-8
1mg
$442.00 2023-05-18
TargetMol Chemicals
TN5657-5 mg
Goniotriol
96405-62-8 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5657-5mg
Goniotriol
96405-62-8
5mg
¥ 3230 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5657-5 mg
Goniotriol
96405-62-8
5mg
¥4465.00 2022-02-28
TRC
G766773-10mg
Goniotriol
96405-62-8
10mg
$3106.00 2023-05-18
TargetMol Chemicals
TN5657-1 mL * 10 mM (in DMSO)
Goniotriol
96405-62-8 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5657-1 ml * 10 mm
Goniotriol
96405-62-8
1 ml * 10 mm
¥ 3330 2024-07-20

Goniotriol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ;  2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach
Favre, Annaick; Carreaux, Francois; Deligny, Michael; Carboni, Bertrand, European Journal of Organic Chemistry, 2008, (29), 4900-4907

Synthetic Routes 2

Conditions de réaction
Référence
Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones
Chen, Wei-Ping; Roberts, Stanley M., Journal of the Chemical Society, 1999, (2), 103-105

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Water
Référence
Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol
Shing, Tony K. M.; Tsui, Hon-Chung; Zhou, Zhao-Hui, Journal of Organic Chemistry, 1995, 60(10), 3121-30

Synthetic Routes 4

Conditions de réaction
Référence
Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone
Tsubuki, Masayoshi; Kanai, Kazuo; Honda, Toshio, Synlett, 1993, (9), 653-5

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ,  Water
Référence
Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone
Yang, Zhi-cai; Zhou, Wei-shan, Tetrahedron, 1995, 51(5), 1429-36

Synthetic Routes 6

Conditions de réaction
Référence
Total synthesis of (-)-goniopypyrone
Zhou, Zhaohui; Shing, Tony K.M., Chinese Journal of Chemistry, 1993, 11(5), 479-80

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin
Prasad, Kavirayani R.; Gholap, Shivajirao L., Journal of Organic Chemistry, 2008, 73(1), 2-11

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Référence
Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation
Miyazawa, Yuki; Sugimoto, Makoto; Tanaka-Oda, Ayumi; Makabe, Hidefumi, Tetrahedron Letters, 2019, 60(36),

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Référence
Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners
Tsubuki, Masayoshi; Kanai, Kazuo; Nagase, Hiromasa; Honda, Toshio, Tetrahedron, 1999, 55(9), 2493-2514

Synthetic Routes 10

Conditions de réaction
Référence
Total synthesis of antitumor Goniothalamus styryllactones
Surivet, Jean-Philippe; Vatele, Jean-Michel, Tetrahedron, 1999, 55(45), 13011-13028

Synthetic Routes 11

Conditions de réaction
Référence
Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone
Mukai, Chisato; Hirai, Syuichi; Hanaoka, Miyoji, Journal of Organic Chemistry, 1997, 62(19), 6619-6626

Goniotriol Raw materials

Goniotriol Preparation Products

Goniotriol Littérature connexe

Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:96405-62-8)Goniotriol
TB02534
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête